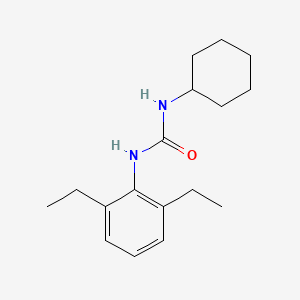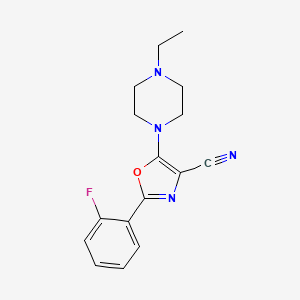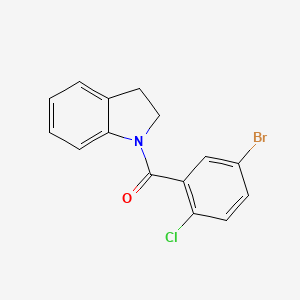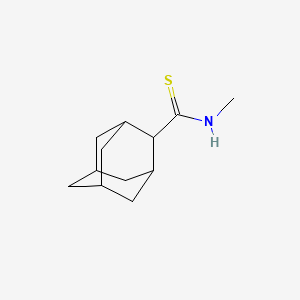
N-cyclohexyl-N'-(2,6-diethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N'-(2,6-diethylphenyl)urea, also known as CDU, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. CDU belongs to the class of urea derivatives and is known to have a unique mechanism of action that can be used to target specific biological pathways.
Mechanism of Action
N-cyclohexyl-N'-(2,6-diethylphenyl)urea's mechanism of action is not fully understood, but it is believed to act on specific ion channels in the nervous system, leading to the modulation of neuronal excitability. N-cyclohexyl-N'-(2,6-diethylphenyl)urea has been shown to inhibit the activity of voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(2,6-diethylphenyl)urea has been shown to have several biochemical and physiological effects, including the inhibition of inflammatory mediators, such as prostaglandins and cytokines. N-cyclohexyl-N'-(2,6-diethylphenyl)urea has also been shown to reduce the release of neurotransmitters, such as glutamate and substance P, which are involved in pain signaling. Moreover, N-cyclohexyl-N'-(2,6-diethylphenyl)urea has been shown to enhance the activity of GABAergic neurons, which are involved in the inhibition of neuronal activity.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-N'-(2,6-diethylphenyl)urea has several advantages for lab experiments, including its high potency and selectivity for specific biological pathways. Moreover, N-cyclohexyl-N'-(2,6-diethylphenyl)urea has been shown to have a low toxicity profile and can be easily synthesized in the lab. However, N-cyclohexyl-N'-(2,6-diethylphenyl)urea's limitations include its poor solubility in aqueous solutions and its potential for off-target effects.
Future Directions
There are several future directions for N-cyclohexyl-N'-(2,6-diethylphenyl)urea research, including the investigation of its potential use in treating other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Moreover, N-cyclohexyl-N'-(2,6-diethylphenyl)urea's potential for use in combination therapies with other drugs should be explored. Additionally, the development of novel N-cyclohexyl-N'-(2,6-diethylphenyl)urea derivatives with improved pharmacological properties should be pursued.
Synthesis Methods
N-cyclohexyl-N'-(2,6-diethylphenyl)urea can be synthesized using several methods, including the reaction of cyclohexylisocyanate with 2,6-diethylphenylamine in the presence of a base catalyst. The resulting product is purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-cyclohexyl-N'-(2,6-diethylphenyl)urea has been extensively studied for its potential therapeutic properties, including its ability to modulate the activity of various biological pathways. N-cyclohexyl-N'-(2,6-diethylphenyl)urea has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. Moreover, N-cyclohexyl-N'-(2,6-diethylphenyl)urea has been investigated for its potential use in treating various diseases, including multiple sclerosis, neuropathic pain, and epilepsy.
properties
IUPAC Name |
1-cyclohexyl-3-(2,6-diethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-3-13-9-8-10-14(4-2)16(13)19-17(20)18-15-11-6-5-7-12-15/h8-10,15H,3-7,11-12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPNQOWJXBCTEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(2,6-diethylphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5719813.png)

![N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide](/img/structure/B5719828.png)

![1-fluoro-4-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5719835.png)
![N-(2-methylbenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5719851.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]benzamide](/img/structure/B5719856.png)

![N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5719874.png)

![2-[(3,4-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5719884.png)


